N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-3-11-21-16-14(19)9-6-10-15(16)23-18(21)20-17(22)13-8-5-4-7-12(13)2/h1,4-10H,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNUASRICMQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluoro and Prop-2-ynyl Groups: The fluoro and prop-2-ynyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents and propargyl halides.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-methylbenzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:
Key Observations:
- Substituent Effects :
- The sulfamoyl group in introduces hydrogen-bonding capacity, absent in the target compound.
Spectroscopic Data :
- IR Spectroscopy :
- NMR :
- Propargyl protons in the target and would resonate as a triplet near δ 2.1–2.3 ppm (¹H) and δ 70–80 ppm (¹³C for sp-hybridized carbons).
Biological Activity
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C20H17FN2O4S
Molecular Weight : 400.4 g/mol
The compound contains a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom and an alkyne group (prop-2-ynyl) contributes to its unique reactivity and potential therapeutic effects.
-
Antiproliferative Activity :
- Research indicates that compounds similar to N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) exhibit potent antiproliferative effects against various cancer cell lines. For example, fluorinated benzothiazoles have been shown to inhibit the growth of sensitive cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Metabolic Activation :
- CYP Enzyme Induction :
Biological Evaluation
The biological activity of this compound has been evaluated through various assays:
Table 1: Summary of Biological Assays
| Assay Type | Description | Results |
|---|---|---|
| Cell Viability Assay | Evaluates the effect on cancer cell lines | Significant reduction in viability |
| Apoptosis Assay | Measures induction of programmed cell death | Increased caspase activity observed |
| Cytochrome Induction | Assesses enzyme expression levels | Induction of CYP1A1 confirmed |
Case Studies and Research Findings
Several studies have highlighted the potential of benzothiazole derivatives in cancer therapy:
- Study on Fluorinated Benzothiazoles :
- Mechanistic Insights :
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-fluoro-1,3-benzothiazol-2-amine with propargyl bromide to introduce the prop-2-ynyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 2 : Formation of the benzamide moiety via coupling with 2-methylbenzoyl chloride in pyridine or THF, monitored by TLC .
- Key Parameters : Control temperature to avoid side reactions (e.g., alkyne polymerization), use anhydrous solvents to prevent hydrolysis, and optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) for >75% yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol .
Basic: What analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4, prop-2-ynyl at C3) and amide bond formation. Look for characteristic shifts: ~δ 8.5 ppm (benzothiazole H), δ 2.1 ppm (CH₃ of 2-methylbenzamide) .
- X-ray Crystallography : Resolve stereochemistry and confirm the Z-configuration of the benzothiazol-2-ylidene moiety using SHELXL for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₁₄FN₃OS) with <2 ppm error .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
- Standardized Assays : Re-evaluate IC₅₀ values using uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation time/temperature) .
- Structural Confirmation : Ensure batch-to-batch consistency via HPLC purity (>98%) and NMR to rule out degradation products .
- Mechanistic Studies : Compare binding affinities using surface plasmon resonance (SPR) for target enzymes (e.g., kinases) to isolate activity variations caused by assay conditions .
Advanced: What strategies enhance the solubility and bioavailability of this hydrophobic benzothiazole derivative?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the prop-2-ynyl or methylbenzamide positions to improve aqueous solubility .
- Nanoformulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance cellular uptake. Test release kinetics via dialysis .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays or cyclodextrin complexes for in vivo studies .
Advanced: How can computational methods guide the optimization of this compound’s inhibitory activity?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Prioritize modifications that improve hydrogen bonding (e.g., -NO₂ or -OH at the benzamide para-position) .
- MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories) to identify residues critical for binding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ to predict optimal R-groups .
Advanced: What experimental approaches resolve contradictions in reported metabolic stability?
- Microsomal Assays : Compare half-life (t₁/₂) in human vs. rat liver microsomes with controls (e.g., verapamil). Use LC-MS/MS to quantify parent compound degradation .
- CYP Inhibition Screening : Identify metabolic hotspots via CYP450 isoform profiling (e.g., CYP3A4/2D6). Modify fluorine positioning to block oxidative sites .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Single-Crystal Analysis : Use SHELXD for phase determination to distinguish between enol-imine and keto-amine tautomers. Key metrics: bond lengths (C=N vs. C-N) and hydrogen-bonding patterns .
- DFT Calculations : Compare experimental vs. computed IR spectra (e.g., carbonyl stretches at ~1680 cm⁻¹) to validate dominant tautomer .
Advanced: What in vivo models are appropriate for evaluating this compound’s neuroprotective potential?
- Murine Neuroinflammation : Administer 10 mg/kg (i.p.) in LPS-induced models. Measure TNF-α/IL-6 via ELISA and perform immunohistochemistry for GFAP .
- Dose Optimization : Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) to balance efficacy and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
